molecular formula C9H9NO4S B13205223 1-(1-Methanesulfonylethenyl)-3-nitrobenzene

1-(1-Methanesulfonylethenyl)-3-nitrobenzene

Cat. No.: B13205223
M. Wt: 227.24 g/mol
InChI Key: DLWGBSSTXHNWLF-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonylethenyl)-3-nitrobenzene is an organic compound characterized by the presence of a methanesulfonyl group attached to an ethenyl group, which is further connected to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methanesulfonylethenyl)-3-nitrobenzene typically involves the reaction of methanesulfonyl chloride with an appropriate ethenylbenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes further reactions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonylethenyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Methanesulfonylethenyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methanesulfonylethenyl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methanesulfonyl group can also participate in reactions that modify the activity of enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methanesulfonylethenyl)-3-nitrobenzene is unique due to the combination of its methanesulfonyl and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

1-(1-methylsulfonylethenyl)-3-nitrobenzene

InChI

InChI=1S/C9H9NO4S/c1-7(15(2,13)14)8-4-3-5-9(6-8)10(11)12/h3-6H,1H2,2H3

InChI Key

DLWGBSSTXHNWLF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=C)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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